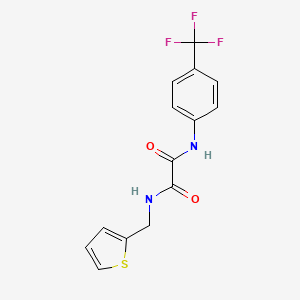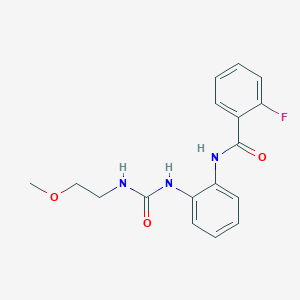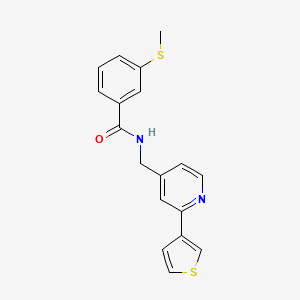
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of interest due to its structure containing both thiophene and trifluoromethylphenyl groups, potentially offering unique chemical and physical properties. Its significance lies in the diverse applications these motifs suggest, from materials science to pharmaceuticals, excluding direct drug use and related side effects.
Synthesis Analysis
The synthesis of related oxalamide compounds has been demonstrated through various methods, including acid-catalyzed rearrangements and coupling reactions. For instance, Mamedov et al. (2016) detailed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of this compound (Mamedov et al., 2016).
Molecular Structure Analysis
Kumar et al. (2016) reported on the crystal structure of a closely related compound, which crystallizes in the monoclinic space group, demonstrating the stabilizing effect of hydrogen bonds in the structure (Kumar et al., 2016). This insight into molecular structure could provide a basis for understanding the structural features of this compound.
Chemical Reactions and Properties
The compound’s functionality suggests it may participate in various chemical reactions, notably coupling reactions facilitated by copper catalysis. De et al. (2017) highlighted the effectiveness of a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation, indicating potential reactivity pathways for related compounds (De et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds, such as crystal structure and thermal stability, have been extensively studied. For example, Sharma et al. (2016) investigated the crystal structure of a thiophene-containing compound, noting its stability and intermolecular interactions, which could be relevant for understanding the physical characteristics of this compound (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Copper-Catalyzed Reactions: N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, as part of the Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system, has been shown to be effective in Goldberg amidation reactions, particularly with (hetero)aryl chlorides. This system demonstrates liberalized reactions towards various functionalized (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, achieving good to excellent yields (De, Yin, & Ma, 2017).
Synthetic Chemistry
- Synthesis of Di- and Mono-Oxalamides: A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Pharmaceutical Compound Library Screening
- Identification as a Catalytic Ligand: Utilizing a pharmaceutical compound library, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a generally effective ligand for copper‐catalyzed C−O cross‐couplings. This discovery illustrates the potential of such libraries in identifying new ligand structures (Chan et al., 2019).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: The compound (NE)-N-(thiophen-3-ylmethylene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, related to this compound, has been shown to be an efficient inhibitor for mild steel corrosion in acidic solutions. Its adsorption on mild steel surfaces follows Langmuir’s isotherm, suggesting potential applications in corrosion protection (Daoud et al., 2014).
Fluorescent Sensing Applications
- Fluorescence Imaging of Metal Ions: A thiourea derivative, incorporating a thiophene group, has been developed as a fluorescent sensor for metal ions like Cu2+ and Hg2+ in biological systems. This indicates the potential of thiophene derivatives, akin to this compound, in biological sensing applications (Udhayakumari et al., 2015).
Optoelectronic Applications
- Conjugated Polymers for Photonics: Research on conjugated polymers derived from thiophene, a core component of this compound, has revealed promising applications in photonic devices. These polymers show interesting charge-transporting and optical properties suitable for applications in optoelectronics and photonics (Manjunatha et al., 2009).
Fungicidal Activity
- Design and Synthesis for Fungicidal Use: N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess excellent fungicidal activities, higher than commercial fungicides. This highlights the potential of thiophene derivatives in agricultural applications (Wu et al., 2022).
Anticancer Applications
- Apoptosis Induction in Cancer Cells: Studies have identified thiophene derivatives as potent apoptosis inducers in cancer cells, providing insights into their potential as anticancer agents (Zhang et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAKXZHDPYTGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)


![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)
